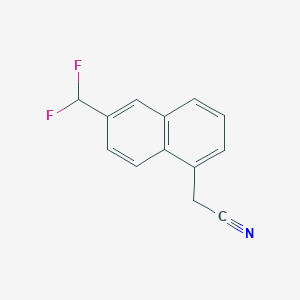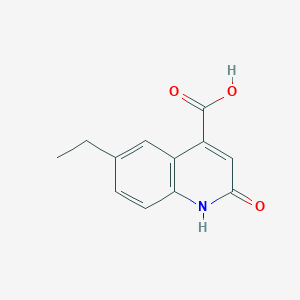
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring, which is further substituted with a 3-fluoro-propylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of the Fluoro-propylsulfanyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a 3-fluoro-propylsulfanyl group. This can be achieved through nucleophilic substitution reactions using reagents like 3-fluoropropylthiol.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be done through a borylation reaction, often using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The boronic acid group can be reduced to a borane.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: It may serve as a probe for studying biological systems due to its boronic acid group, which can interact with diols in biomolecules.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid largely depends on its application. In organic synthesis, its boronic acid group can form reversible covalent bonds with diols, making it useful in various coupling reactions. In biological systems, it can interact with biomolecules containing diol groups, potentially inhibiting or modifying their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-propylsulfanyl-benzene: Lacks the boronic acid group, making it less versatile in coupling reactions.
Benzeneboronic acid: Lacks the fluoro-propylsulfanyl group, which may reduce its specificity in certain applications.
3-(3-Chloro-propylsulfanyl)-benzeneboronic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness
3-(3-Fluoro-propylsulfanyl)-benzeneboronic acid is unique due to the presence of both the boronic acid and fluoro-propylsulfanyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
958453-77-5 |
|---|---|
Formule moléculaire |
C9H12BFO2S |
Poids moléculaire |
214.07 g/mol |
Nom IUPAC |
[3-(3-fluoropropylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO2S/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2 |
Clé InChI |
MSUMKBSOWPORFB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)SCCCF)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892000.png)


![2H-Benzo[H]chromene-3-carbaldehyde](/img/structure/B11892011.png)
![3-Phenylimidazo[1,2-a]pyridin-2-ol](/img/structure/B11892031.png)
![2-Isopropyl-[1,1'-biphenyl]-4-amine](/img/structure/B11892038.png)

![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)


![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)
![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)
